molecular formula C12H15N3O2S B3942228 N-(4-nitrophenyl)-1-piperidinecarbothioamide

N-(4-nitrophenyl)-1-piperidinecarbothioamide

Cat. No. B3942228
M. Wt: 265.33 g/mol
InChI Key: GDEATIBJJADXOB-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-1-piperidinecarbothioamide, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. NPC is a thioamide derivative that is synthesized through a simple and efficient method, and its unique chemical structure makes it a promising candidate for drug development and research.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-1-piperidinecarbothioamide is not fully understood, but it is thought to act through various pathways. N-(4-nitrophenyl)-1-piperidinecarbothioamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(4-nitrophenyl)-1-piperidinecarbothioamide has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-1-piperidinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-(4-nitrophenyl)-1-piperidinecarbothioamide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. Furthermore, N-(4-nitrophenyl)-1-piperidinecarbothioamide has been reported to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(4-nitrophenyl)-1-piperidinecarbothioamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily obtained in high purity. N-(4-nitrophenyl)-1-piperidinecarbothioamide has also been shown to exhibit low toxicity and high selectivity towards its target molecules. However, N-(4-nitrophenyl)-1-piperidinecarbothioamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Furthermore, N-(4-nitrophenyl)-1-piperidinecarbothioamide has not been extensively studied in vivo, which can limit its potential applications in animal models.

Future Directions

There are several future directions for the research on N-(4-nitrophenyl)-1-piperidinecarbothioamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action and identify its target molecules. Furthermore, the development of novel synthesis methods and modifications of N-(4-nitrophenyl)-1-piperidinecarbothioamide's chemical structure can lead to the discovery of more potent and selective compounds.

Scientific Research Applications

N-(4-nitrophenyl)-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. N-(4-nitrophenyl)-1-piperidinecarbothioamide has also been shown to possess antimicrobial properties against various bacterial and fungal strains. Furthermore, N-(4-nitrophenyl)-1-piperidinecarbothioamide has been investigated for its potential use as a diagnostic tool for detecting metal ions in biological samples.

properties

IUPAC Name

N-(4-nitrophenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-15(17)11-6-4-10(5-7-11)13-12(18)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEATIBJJADXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)piperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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